molecular formula C58H79ClN12O6S B12420813 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12420813
M. Wt: 1107.8 g/mol
InChI Key: UGJRTGFGCTUIRA-OBGAPNQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amines, amides, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the core structure: This step often involves the construction of the central piperidine or pyrrolidine ring systems through cyclization reactions.

    Introduction of substituents: Functional groups such as the 4-chlorophenyl and 4-methyl-1,3-thiazol-5-yl groups are introduced through substitution reactions.

    Amide bond formation: The amide linkages are formed using coupling reagents like EDCI or HATU in the presence of a base.

    Final modifications: Hydroxylation, reduction, or other functional group transformations are performed to achieve the desired final structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.

    Substitution: Aromatic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: PCC, DMP, KMnO4

    Reducing agents: LiAlH4, NaBH4

    Coupling reagents: EDCI, HATU, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may serve as a probe to study protein-ligand interactions or as a tool to investigate cellular pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs
  • **Other piperidine or pyrrolidine derivatives with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C58H79ClN12O6S

Molecular Weight

1107.8 g/mol

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C58H79ClN12O6S/c1-39-50(78-38-65-39)42-16-14-40(15-17-42)35-62-54(75)47-34-44(72)36-71(47)55(76)51(57(2,3)4)67-48(73)12-10-8-6-5-7-9-11-13-49(74)69-32-30-68(31-33-69)27-23-46(41-18-20-43(59)21-19-41)66-56(77)58(60)24-28-70(29-25-58)53-45-22-26-61-52(45)63-37-64-53/h14-22,26,37-38,44,46-47,51,72H,5-13,23-25,27-36,60H2,1-4H3,(H,62,75)(H,66,77)(H,67,73)(H,61,63,64)/t44-,46+,47+,51-/m1/s1

InChI Key

UGJRTGFGCTUIRA-OBGAPNQASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.